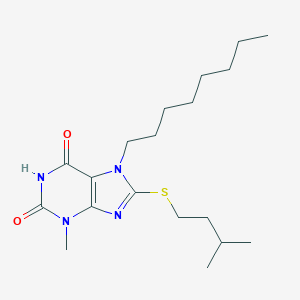![molecular formula C20H27N7 B415717 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE is a chemical compound with the molecular formula C20H27N7 and a molecular weight of 365.47528 . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone typically involves the condensation reaction of isonicotinaldehyde with 2,6-dipiperidin-1-ylpyrimidin-4-yl hydrazine . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that hydrazone derivatives, including this compound, have potential therapeutic applications due to their ability to interact with biological targets and pathways.
Wirkmechanismus
The mechanism of action of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE can be compared with other hydrazone derivatives, such as:
- Isonicotinaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties .
- Nicotinaldehyde hydrazone derivatives : These compounds have a similar core structure but differ in the substituents attached to the hydrazone group, resulting in different activities and applications.
The uniqueness of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.
Eigenschaften
Molekularformel |
C20H27N7 |
|---|---|
Molekulargewicht |
365.5g/mol |
IUPAC-Name |
2,6-di(piperidin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
InChI |
InChI=1S/C20H27N7/c1-3-11-26(12-4-1)19-15-18(25-22-16-17-7-9-21-10-8-17)23-20(24-19)27-13-5-2-6-14-27/h7-10,15-16H,1-6,11-14H2,(H,23,24,25)/b22-16+ |
InChI-Schlüssel |
HVUNAMTXYIVGSG-CJLVFECKSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4 |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415634.png)
![1,3a,13,13a-Tetrahydrocyclopenta[4,5]pyrido[3,2,1-kl]phenothiazine](/img/structure/B415635.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B415636.png)
![4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415639.png)
![5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415640.png)
![5-[3-({4-Nitrobenzyl}oxy)-4-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415641.png)
![(5E)-2-anilino-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B415642.png)





![2-Methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B415654.png)
![(5E)-3-(3-CHLOROPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415657.png)
